molecular formula C14H16N2O5S2 B6521101 N-ethyl-N'-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]ethanediamide CAS No. 896320-54-0

N-ethyl-N'-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]ethanediamide

Cat. No.: B6521101
CAS No.: 896320-54-0
M. Wt: 356.4 g/mol
InChI Key: COKJBGZSXUMYQL-UHFFFAOYSA-N
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Description

N-ethyl-N’-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]ethanediamide is a complex organic compound featuring both furan and thiophene rings, which are heterocyclic aromatic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-N’-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]ethanediamide typically involves multi-step organic reactions. One common approach includes:

    Formation of the Intermediate: The initial step involves the synthesis of an intermediate compound that contains the furan and thiophene rings. This can be achieved through a series of reactions such as Friedel-Crafts acylation, sulfonation, and subsequent functional group transformations.

    Coupling Reaction: The intermediate is then coupled with N-ethyl ethanediamide under specific conditions, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to facilitate the formation of the amide bond.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing efficient purification processes. Continuous flow reactors and automated synthesis platforms may be employed to enhance production efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-N’-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA), leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce specific functional groups within the molecule.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the furan or thiophene rings, introducing new functional groups and modifying the compound’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (mCPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenating agents, nucleophiles like amines or thiols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used

Scientific Research Applications

N-ethyl-N’-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]ethanediamide has several applications in scientific research:

    Medicinal Chemistry: This compound can be explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Materials Science: Its unique structural features make it a candidate for developing novel materials with specific electronic or optical properties.

    Organic Synthesis: It can serve as a building block for synthesizing more complex molecules, facilitating the development of new synthetic methodologies.

    Biological Studies: The compound’s interactions with biological macromolecules can be studied to understand its potential as a biochemical probe or therapeutic agent.

Mechanism of Action

The mechanism by which N-ethyl-N’-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]ethanediamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The furan and thiophene rings can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • N-ethyl-N’-[2-(furan-2-yl)ethyl]ethanediamide
  • N-ethyl-N’-[2-(thiophene-2-sulfonyl)ethyl]ethanediamide
  • N-ethyl-N’-[2-(furan-2-yl)-2-(benzene-2-sulfonyl)ethyl]ethanediamide

Uniqueness

N-ethyl-N’-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]ethanediamide is unique due to the presence of both furan and thiophene rings, which impart distinct electronic and steric properties. This dual heterocyclic structure can enhance the compound’s reactivity and interaction with various targets, making it a versatile molecule for diverse applications.

Properties

IUPAC Name

N-ethyl-N'-[2-(furan-2-yl)-2-thiophen-2-ylsulfonylethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O5S2/c1-2-15-13(17)14(18)16-9-11(10-5-3-7-21-10)23(19,20)12-6-4-8-22-12/h3-8,11H,2,9H2,1H3,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COKJBGZSXUMYQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C(=O)NCC(C1=CC=CO1)S(=O)(=O)C2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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